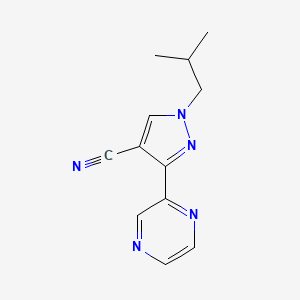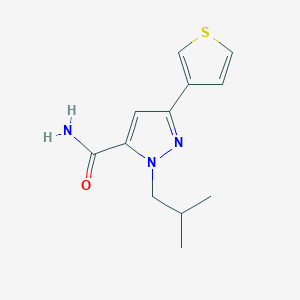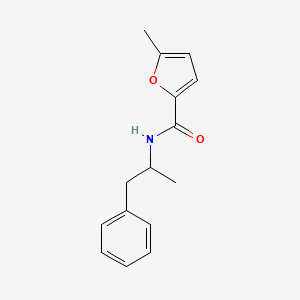![molecular formula C14H22N3O5P B13425869 [8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid](/img/structure/B13425869.png)
[8-(2,4-Dioxo-2,3,4,7-tetrahydro-pyrrolo[2,3-d]pyrimidin-1-yl)-octyl]-phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of TP65 involves several steps, starting with the preparation of the trityl group, which is then attached to a nucleoside derivative. The synthetic route typically involves the use of organic solvents and catalysts to facilitate the reaction. Industrial production methods focus on optimizing yield and purity, often employing large-scale reactors and stringent quality control measures .
Analyse Chemischer Reaktionen
TP65 undergoes various chemical reactions, including:
Oxidation: TP65 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, often using reducing agents like sodium borohydride.
Substitution: TP65 can participate in substitution reactions, where functional groups are replaced by other groups under certain conditions.
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. The major products formed from these reactions depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
TP65 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: TP65 is studied for its role in inhibiting thymidine phosphorylase, which is crucial in angiogenesis and cancer progression.
Medicine: The compound is being explored for its potential in cancer therapy due to its anti-angiogenic properties.
Industry: TP65 is used in the production of certain pharmaceuticals and as a research tool in drug development
Wirkmechanismus
The mechanism of action of TP65 involves the inhibition of thymidine phosphorylase. This enzyme catalyzes the reversible phosphorolysis of pyrimidine deoxynucleosides to 2-deoxy-D-ribose-1-phosphate and their respective pyrimidine bases. By inhibiting this enzyme, TP65 effectively reduces angiogenesis, which is the formation of new blood vessels, a process critical in cancer growth and metastasis .
Vergleich Mit ähnlichen Verbindungen
TP65 is unique compared to other thymidine phosphorylase inhibitors due to its noncompetitive inhibition mechanism. Similar compounds include:
5’-O-trityl-inosine: Another nucleoside derivative that inhibits thymidine phosphorylase but through a different mechanism.
KIN59: A compound that also targets thymidine phosphorylase but is less effective than TP65 in inhibiting angiogenesis.
The uniqueness of TP65 lies in its higher efficacy and specific inhibition mechanism, making it a valuable compound in cancer research .
Eigenschaften
Molekularformel |
C14H22N3O5P |
|---|---|
Molekulargewicht |
343.32 g/mol |
IUPAC-Name |
8-(2,4-dioxo-7H-pyrrolo[2,3-d]pyrimidin-1-yl)octylphosphonic acid |
InChI |
InChI=1S/C14H22N3O5P/c18-13-11-7-8-15-12(11)17(14(19)16-13)9-5-3-1-2-4-6-10-23(20,21)22/h7-8,15H,1-6,9-10H2,(H,16,18,19)(H2,20,21,22) |
InChI-Schlüssel |
ZPGUISHAYBHGIL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC2=C1C(=O)NC(=O)N2CCCCCCCCP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B13425797.png)
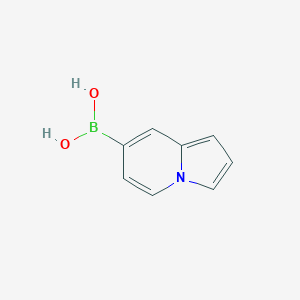

![1-[5-(2-fluorophenyl)-1-(1,2,3,4-tetrahydropyridin-5-ylsulfonyl)pyrrol-3-yl]-N-methylmethanamine](/img/structure/B13425806.png)

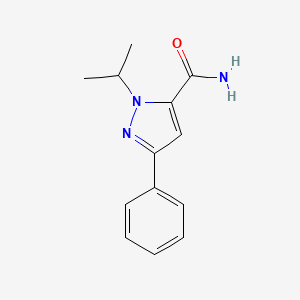

![Benzeneethanamine, alpha-methyl-N-[(pentafluorophenyl)methylene]-](/img/structure/B13425841.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-3-methyl-2-[[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl]amino]butanoyl]amino]propanoic acid](/img/structure/B13425847.png)

